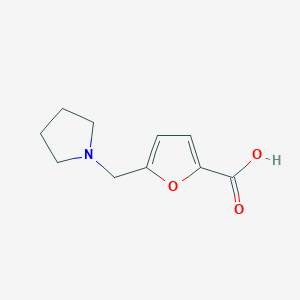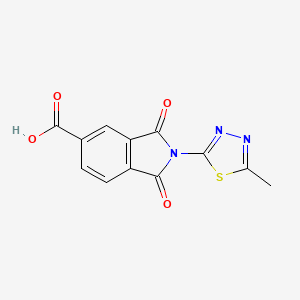
(S)-1-N-Boc-3-hydroxypyrrolidine
概要
説明
(S)-1-N-Boc-3-hydroxypyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with (S)-proline, a naturally occurring amino acid.
Protection of the Amino Group: The amino group of (S)-proline is protected using a Boc protecting group. This is achieved by reacting (S)-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reduction: The carboxylic acid group of the protected (S)-proline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Cyclization: The resulting alcohol undergoes cyclization to form the pyrrolidine ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process may also be scaled up using continuous flow chemistry techniques to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(S)-1-N-Boc-3-hydroxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions like trifluoroacetic acid (TFA).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of (S)-1-N-Boc-3-oxopyrrolidine.
Reduction: Formation of (S)-3-hydroxypyrrolidine.
Substitution: Formation of substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-N-Boc-3-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-1-N-Boc-3-hydroxypyrrolidine largely depends on its role in specific chemical reactions. As a chiral building block, it can influence the stereochemistry of the final product. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through its chiral center and functional groups.
類似化合物との比較
Similar Compounds
®-1-N-Boc-3-hydroxypyrrolidine: The enantiomer of (S)-1-N-Boc-3-hydroxypyrrolidine, differing in the configuration of the chiral center.
1-N-Boc-3-hydroxypyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
1-N-Boc-3-oxopyrrolidine: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which can significantly impact the stereochemistry and biological activity of the molecules synthesized from it. This makes it a valuable compound in the development of enantiomerically pure pharmaceuticals and other chiral substances.
特性
IUPAC Name |
tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTRDHCDOPNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357541 | |
| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101469-92-5 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101469-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
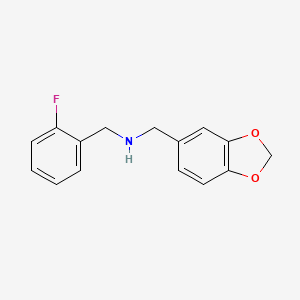
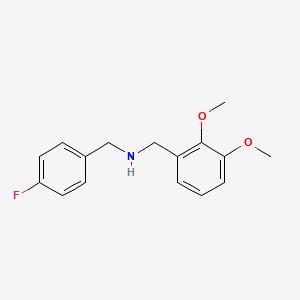
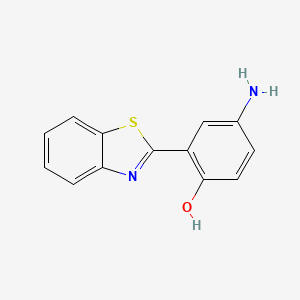
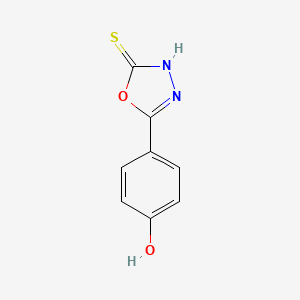
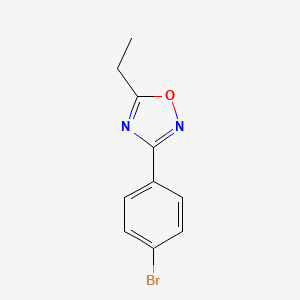
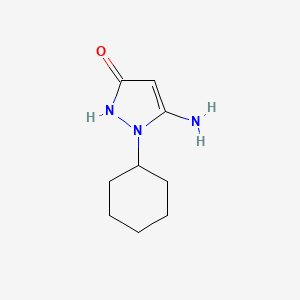
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
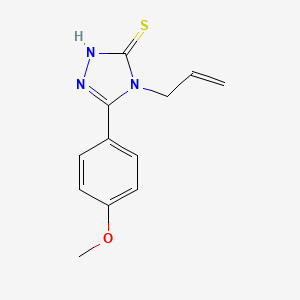
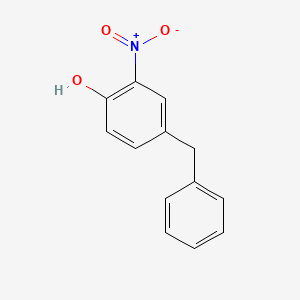
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
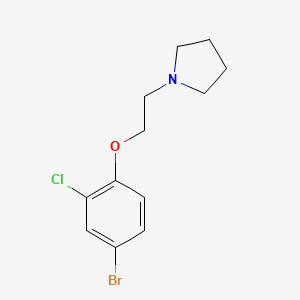
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
